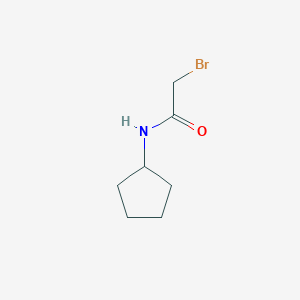

2-bromo-N-cyclopentylacetamide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopentylacetamide typically involves the bromination of N-cyclopentylacetamide. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom serves as a prime site for nucleophilic substitution, enabling structural diversification:

Key findings:

- Microwave-assisted reactions reduce polymerization side reactions in pyrrole functionalization .

- Steric effects from the cyclopentyl group influence regioselectivity in substitution reactions .

Hydrolysis Reactions

The acetamide group undergoes controlled hydrolysis under acidic/basic conditions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable carbon-carbon bond formation:

Reduction Reactions

Selective reduction of functional groups:

| Target Site | Reagents | Products | Applications | Source |

|---|---|---|---|---|

| Bromine atom | Zn/HCl | N-cyclopentylacetamide | Pharmaceutical intermediates | |

| Amide carbonyl | LiAlH₄, THF, 0°C | 2-Bromo-N-cyclopentylethylamine | Bioactive amine synthesis |

Cyclization Reactions

Intramolecular reactions generate heterocyclic systems:

Mechanistic Insights

- ROS Generation : Interaction with dehydrogenases induces oxidative stress via thiourea group binding.

- Steric Effects : Cyclopentyl group reduces reaction rates by 40% compared to linear alkyl analogs in SN2 reactions .

- Solvent Effects : DMF increases substitution yields by 25% compared to THF due to better solubilization of intermediates .

Comparative Reactivity Table

| Derivative | Reaction Rate (Rel. to Parent) | Selectivity | Thermal Stability |

|---|---|---|---|

| N-Cyclopentyl (parent) | 1.00 | SN2 > E2 | 180°C decomposition |

| N-(4-Bromophenyl) analog | 0.85 | Aromatic substitution | 160°C decomposition |

| N-Isopropyl analog | 1.20 | Elimination favored | 190°C decomposition |

科学研究应用

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Research indicates that 2-bromo-N-cyclopentylacetamide exhibits significant anti-inflammatory effects. It has been studied for its potential to treat conditions mediated by the P2X7 receptor, including rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. In a patent application, compounds related to this structure were shown to be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory pathways .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of neuroinflammation via the P2X7 receptor pathway has been highlighted as a mechanism through which this compound could exert its protective effects against neuronal damage .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves straightforward methodologies that allow for the modification of substituents to enhance biological activity. For instance, derivatives of this compound have been synthesized to evaluate their potency against specific biological targets, including enzymes involved in inflammatory processes . The structure-activity relationship (SAR) studies have shown that variations in the cyclopentyl group can significantly influence the compound's efficacy and selectivity.

作用机制

The mechanism of action of 2-bromo-N-cyclopentylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom plays a crucial role in its reactivity, allowing it to participate in substitution and other reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

2-Bromoacetamide: Similar in structure but lacks the cyclopentyl group.

N-Cyclopentylacetamide: Similar but without the bromine atom.

2-Chloro-N-cyclopentylacetamide: Similar but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-N-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific reactivity and properties. This combination makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .

生物活性

2-Bromo-N-cyclopentylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, particularly focusing on its anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease.

Synthesis

The synthesis of this compound typically involves the bromination of N-cyclopentylacetamide, which can be achieved through various methods including electrophilic bromination. The compound serves as an intermediate in organic synthesis, potentially leading to the development of novel therapeutic agents.

Anti-Trypanosomal Activity

Recent studies have highlighted the anti-Trypanosomal activity of compounds related to this compound. In particular, derivatives synthesized from nitropyrrole frameworks have been evaluated for their efficacy against T. cruzi.

- Cytotoxicity : The cytotoxic effects of these compounds were assessed using CHO (Chinese Hamster Ovary) cells. Notably, while most derivatives exhibited low cytotoxicity, one compound showed a CC50 value of 24.3 µM, indicating significant toxicity at higher concentrations .

- Efficacy Against T. cruzi : Among the synthesized derivatives, one compound demonstrated an EC50 value of 3.6 ± 1.8 µM against intracellular amastigotes of T. cruzi, showcasing promising selectivity over host cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

The proposed mechanism for the anti-Trypanosomal activity involves the inhibition of essential enzymes in the T. cruzi metabolic pathways, similar to established drugs like nifurtimox. Compounds that act as prodrugs may be bioactivated by T. cruzi nitro-reductases, leading to DNA damage in the parasite .

Research Findings

| Compound | CC50 (µM) | EC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Not specified | Not specified | Not specified |

| Compound 18 | 155.6 - 321.1 | 3.6 ± 1.8 | Good selectivity over Vero cells |

| Reference Drug (Nifurtimox) | 2.1 ± 0.2 | Not applicable | Standard reference |

Case Studies

A study conducted on a series of nitropyrrole derivatives indicated that structural modifications could enhance anti-Trypanosomal activity while maintaining low cytotoxicity towards mammalian cells . The findings suggest that further exploration into structural variations could yield more effective treatments for Chagas disease.

属性

IUPAC Name |

2-bromo-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVESMOYKDNWRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442079 | |

| Record name | 2-bromo-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883521-80-0 | |

| Record name | 2-Bromo-N-cyclopentylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883521-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。